Monoisopropyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOEMLCEGZVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885606 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35118-50-4 | |
| Record name | Monoisopropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Analytical Quantification of Monoisopropyl Phthalate
Advanced Chromatographic Techniques for Monoisopropyl Phthalate (B1215562) Detection
The determination of Monoisopropyl phthalate leverages several advanced chromatographic techniques that provide the necessary resolution and sensitivity for trace-level analysis. These methods are essential for separating the analyte from interfering components within the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the quantification of phthalate metabolites. Although direct GC-MS analysis of polar and thermally unstable monoesters like MIP can be challenging, methods have been developed that eliminate the need for derivatization, a step often required to increase analyte volatility. nih.gov
For the analysis of phthalate monoesters, specific GC-MS conditions are optimized. This includes the selection of an appropriate capillary column, often a nonpolar column, with helium as the carrier gas. mdpi.com The injector temperature and temperature program of the oven are critical parameters that are carefully controlled to ensure efficient separation and prevent thermal degradation of the analytes. nih.gov Mass spectrometry detection is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. cdc.gov
A study on the direct GC-MS analysis of four phthalate monoesters, without derivatization, reported limits of detection (LODs) ranging from 0.029 to 0.049 ng per 2 μL injection and limits of quantification (LOQs) from 0.087 to 0.15 ng per 2 μL injection. nih.gov The method demonstrated good linearity with coefficients of determination (R²) greater than 0.9817 and inter-day precision in the range of 1.4–5.4%. nih.gov
Table 1: GC-MS Method Parameters for Phthalate Monoester Analysis
| Parameter | Value/Condition | Reference |
| Injection Temperature | 190°C | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Injection Volume | 2 µL | nih.gov |
| Oven Temperature Program | Optimized for analyte separation | nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) | cdc.gov |
| LODs | 0.029–0.049 ng | nih.gov |
| LOQs | 0.087–0.15 ng | nih.gov |
| Linearity (R²) | >0.9817 | nih.gov |
| Inter-day Precision (CV) | 1.4–5.4% | nih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phthalate monoesters, often coupled with ultraviolet (UV) or mass spectrometry detectors. cdc.govgovst.edu Reversed-phase chromatography is the most common separation mode, typically employing a C18 column. govst.edumdpi.com
The mobile phase composition is a critical factor in achieving good separation of phthalate metabolites. A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture of methanol and isopropanol) is commonly used in a gradient elution mode to effectively separate the analytes. mdpi.com For instance, one method utilized a mobile phase of 10 mM ammonium acetate (B1210297) buffer at pH 5 and a mixture of methanol and isopropanol (B130326) (50:50 v/v). mdpi.com
Method validation for HPLC analyses of phthalates has demonstrated good performance. For example, an SPE-HPLC-PDA method showed a limit of detection of 0.003 µg/mL and a limit of quantification of 0.01 µg/mL for several phthalates. mdpi.com The precision (RSD%) was below 7.1%, and the accuracy (BIAS%) was within -4.2% and +6.1%. mdpi.com Another HPLC-UV method for selected phthalates reported LOQ values below 0.64 µg/mL with linearity (r²) of ≥0.999. nih.gov
Table 2: HPLC Method Parameters for Phthalate Analysis
| Parameter | Value/Condition | Reference |
| Column | Reversed-phase C18 | govst.edumdpi.com |
| Mobile Phase | Ammonium acetate buffer and Methanol/Isopropanol | mdpi.com |
| Detection | Photodiode Array (PDA) or UV | mdpi.comnih.gov |
| LOD | 0.003 µg/mL | mdpi.com |
| LOQ | 0.01 µg/mL | mdpi.com |
| Precision (RSD%) | < 7.1% | mdpi.com |
| Accuracy (BIAS%) | -4.2% to +6.1% | mdpi.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Monoesters
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed for the analysis of phthalate monoesters compared to conventional HPLC methods. chromatographyonline.comnih.gov This technique is particularly advantageous for analyzing complex biological matrices due to its ability to minimize matrix effects and provide accurate quantification at very low levels. nih.gov
UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which allows for faster separations and improved resolution. sciex.com The coupling with a tandem mass spectrometer, often using an electrospray ionization (ESI) source, enables highly selective detection through multiple reaction monitoring (MRM). chromatographyonline.com
A UPLC-MS/MS method for the determination of 20 phthalate esters in oil-free food reported method LODs of 0.05-7.4 µg/L for liquid samples and 0.6-14.4 µg/kg for solid samples. nih.gov Spiking recoveries ranged from 65.5-129.9% for liquid samples and 70.9-126.9% for solid samples, with relative standard deviations (RSD) between 1.6% and 9.8%. nih.gov Another study developing a rapid UPLC-MS/MS method for urinary phenols and phthalate metabolites reported a run time of 8 minutes per sample for the phthalate metabolites. nih.gov
Table 3: UPLC-MS/MS Method Performance for Phthalate Monoesters
| Parameter | Liquid Samples | Solid Samples | Reference |
| Method LODs | 0.05–7.4 µg/L | 0.6–14.4 µg/kg | nih.gov |
| Spiking Recoveries | 65.5–129.9% | 70.9–126.9% | nih.gov |
| RSD | 2.7–9.7% | 1.6–9.8% | nih.gov |
| Analysis Time | ~8 minutes | - | nih.gov |
Sample Preparation and Extraction Protocols for this compound Analysis
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances that could affect the accuracy of the analysis. The choice of extraction and clean-up strategy depends on the nature of the sample matrix.
Food Matrix Extraction and Clean-up Strategies
The analysis of phthalates in food is challenging due to the complexity of food matrices, especially those with high-fat content. rsc.org Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). rsc.orgnih.gov
For fatty foods, a common strategy involves the co-extraction of phthalates with fat using solvents like dichloromethane (B109758) or hexane, followed by a clean-up step to remove the lipids. chromatographyonline.com Gel permeation chromatography (GPC) is a widely used technique for fat removal. chromatographyonline.com Alternatively, acetonitrile can be used for a more selective extraction of phthalates, as fat has low solubility in this solvent. chromatographyonline.com For non-fatty solid foods, extraction is often performed with acetonitrile or a mixture of acetonitrile and water. chromatographyonline.com
A novel magnetic molecularly imprinted polymer was developed for the selective extraction of phthalates from food matrices, showing recoveries ranging from 70.3% to 100.7% in drinking water, fruit juice, and white wine. mdpi.com Another study on oil-free food samples used an internal standard for quantification, with spiking recoveries for liquid and solid samples ranging from 65.5% to 129.9% and 70.9% to 126.9%, respectively. nih.gov
Biological Fluid Sample Processing
Urine and serum are common biological fluids analyzed for phthalate metabolites to assess human exposure. chromatographyonline.comnih.gov A critical step in the analysis of these samples is the enzymatic deconjugation of glucuronidated phthalate monoesters using β-glucuronidase to measure the total concentration of the metabolite. restek.com
Solid-phase extraction (SPE) is a widely used technique for the clean-up and pre-concentration of phthalate monoesters from biological fluids. chromatographyonline.comrestek.com It effectively removes interfering components from the sample matrix. For serum samples, it is crucial to denature serum enzymes immediately after collection to prevent the hydrolysis of parent phthalate diesters, which can lead to artificially elevated monoester concentrations. nih.gov
A method for quantifying nine phthalate metabolites in human serum involved enzymatic deconjugation, SPE, and analysis by reversed-phase HPLC-ESI-MS/MS, with limits of detection in the low nanogram-per-milliliter range (0.6-1.3 ng/mL). nih.gov In another study analyzing phthalate monoesters in human urine, recoveries from spiked samples were between 86.3% and 119%, with coefficients of variation of 0.6% to 6.1%. researchgate.net
Validation Parameters and Quality Assurance for this compound Quantification
Method validation is an essential requirement for producing reliable and reproducible quantitative data. researchgate.net It provides objective evidence that an analytical method is fit for its intended purpose. For this compound, this involves assessing several key performance parameters to ensure the accuracy and precision of the results.
Sensitivity, Linearity, and Repeatability Assessments
Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jyoungpharm.org These values are crucial for determining the suitability of a method for trace-level analysis. For phthalate analysis, LODs can range from the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) to the picogram-per-milliliter (pg/mL) level, depending on the analytical technique (e.g., GC-MS or LC-MS/MS) and the sample preparation procedure. mdpi.comresearchgate.net For instance, methods combining SPE with HPLC have achieved LODs for various phthalates in the range of 6.0-23.8 ng/mL. mdpi.com
Linearity: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. jyoungpharm.org For quantitative methods, an R² value greater than 0.99 is generally considered evidence of good linearity. researchgate.net Studies on phthalate analysis consistently report excellent linearity with R² values often exceeding 0.995. jyoungpharm.orgresearchgate.net
Repeatability: Repeatability, or precision, measures the closeness of agreement between replicate measurements of the same sample under the same conditions (e.g., same analyst, same instrument, short interval of time). It is usually expressed as the relative standard deviation (RSD). Low RSD values indicate high precision. For phthalate analysis, methods are often validated to achieve RSDs below 10% or 15%, demonstrating good repeatability. researchgate.netnih.gov
The table below presents typical validation parameters reported for the analysis of phthalate esters, which are indicative of the performance expected for this compound quantification.
| Parameter | Typical Performance Metric | Significance |
| Limit of Detection (LOD) | 0.003 - 25 ng/mL (µg/L) mdpi.comnih.gov | Defines the lowest concentration that can be detected. |
| Limit of Quantification (LOQ) | 0.083 - 35.8 ng/mL (µg/L) researchgate.netresearchgate.net | Defines the lowest concentration that can be accurately measured. |
| Linearity (R²) | > 0.99 jyoungpharm.orgresearchgate.net | Ensures a proportional response across a range of concentrations. |
| Repeatability (%RSD) | < 15% researchgate.netnih.gov | Indicates the precision of repeated measurements. |
Application of Isotope-Labelled Internal Standards
The use of isotope-labelled internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS, LC-MS/MS) methods. An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. For this compound, a suitable internal standard would be this compound-d4, where four hydrogen atoms are replaced by deuterium. lgcstandards.com
These standards are added to the sample at a known concentration before any sample preparation steps. Because the isotope-labelled standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis. It also experiences the same matrix effects (signal suppression or enhancement) in the mass spectrometer's ion source.
By calculating the ratio of the analytical signal of the target analyte to the signal of the internal standard, variations introduced during the analytical process are effectively cancelled out. This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy and precision of the quantification. Deuterated standards such as Monopropyl Phthalate-d4 and this compound-d4 are commercially available for this purpose. lgcstandards.compharmaffiliates.com
Human Exposure Pathways and Biomonitoring of Monoisopropyl Phthalate
Dietary Exposure Assessment and Food Chain Transfer
Dietary intake is a primary route of exposure to many phthalates. This occurs through the consumption of contaminated foodstuffs and the migration of these compounds from materials in contact with food.
Comprehensive studies have been undertaken to determine the levels of various phthalates in the food supply. One of the most notable is the UK Total Diet Study (TDS), which analyzed a wide range of food groups for the presence of phthalate (B1215562) diesters, monoesters, and phthalic acid. ital.sp.gov.brtandfonline.com The methodology for the determination of nine phthalate monoesters, including Monoisopropyl phthalate, was developed and validated for this purpose. tandfonline.com The analytical method used was appropriate for quantitative determination in the concentration range of 5–100 µg/kg. tandfonline.com
In the UK TDS, a wide array of food groups were analyzed, including bread, miscellaneous cereals, carcase meat, offal, meat products, poultry, fish, oils and fats, eggs, sugar and preservatives, green vegetables, potatoes, other vegetables, canned vegetables, fresh fruit, fruit products, beverages, milk, and dairy products. food.gov.uk Despite the inclusion of this compound in the analytical suite, the study reported that there were zero confirmed detections of this specific monoester in the food samples tested. ital.sp.gov.br While other phthalate monoesters like mono-n-butyl phthalate and mono-(2-ethylhexyl) phthalate were detected in some animal-based food groups, the same was not true for this compound. tandfonline.com
The absence of detectable levels of this compound in the UK Total Diet Study suggests that its prevalence in the food supply, at least within the detection limits of the study, is not significant.
Table 1: Detection of this compound in the UK Total Diet Study
| Compound | Number of Confirmed Detections in Food Samples |
|---|---|
| This compound (MiPP) | 0 |
Data sourced from the UK Total Diet Study results. ital.sp.gov.br
Phthalates are not chemically bound to the polymer matrix of plastic materials and can therefore migrate into food products they come into contact with. scispace.com This migration is influenced by several factors, including the nature of the food (e.g., fatty foods tend to promote higher migration), temperature, and contact time. nih.gov Common food contact materials that may contain phthalates include polyvinyl chloride (PVC) cling films, gaskets in jar lids, and tubing used in food processing. cdc.gov
Biomonitoring Studies of this compound and its Conjugates in Human Biospecimens
Biomonitoring involves the measurement of chemicals or their metabolites in human biological samples, such as urine, blood, and breast milk, to assess the extent of human exposure. nih.gov For phthalates, urine is the most commonly used matrix for biomonitoring because the metabolites are typically excreted in higher concentrations in urine compared to other bodily fluids. cdc.govnih.gov These metabolites can be present in their free form or as glucuronide conjugates. cdc.gov
Numerous large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have measured the urinary concentrations of a wide range of phthalate metabolites in the general population. epa.gov These studies consistently detect metabolites of common phthalates like DEHP, DBP, and DEP. nih.gov Similarly, studies have analyzed for phthalate metabolites in other human biospecimens, including serum and breast milk, to understand exposure levels and potential transfer to infants. nih.govnih.govmdpi.comnih.govresearchgate.netbiomedpharmajournal.orgresearchgate.netmdpi.comresearchgate.net
However, a review of the available scientific literature, including studies that analyze for a broad spectrum of phthalate metabolites, indicates a significant lack of data on the presence and concentration of this compound in human biospecimens. While many studies provide comprehensive lists of the phthalate metabolites they have analyzed, this compound is not typically included in these panels. cdc.govcdc.govnih.govnih.govnih.govrichtmann.orgnih.govresearchgate.netnih.gov Consequently, there is no available data to present on the levels of this compound or its conjugates in human urine, serum, or breast milk from biomonitoring studies. This suggests that either exposure to its parent compound, diisopropyl phthalate, is low in the general population, or that this specific metabolite is not a focus of current major biomonitoring programs.
Urinary Metabolite Analysis for Exposure Assessment
The analysis of urinary metabolites is a widely used and effective method for assessing human exposure to phthalates, including this compound. nih.gov Phthalates are rapidly metabolized in the body and their metabolites are excreted in the urine, making urine a suitable matrix for biomonitoring. nih.govbiomedpharmajournal.org The measurement of these metabolites provides a reliable indication of recent exposure.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive technique for the quantitative determination of phthalate metabolites in urine. scirp.orgmdpi.comscirp.org This method allows for the detection of low concentrations of metabolites, providing valuable data for exposure assessment studies. researchgate.net Automated solid-phase extraction (SPE) can be employed to increase sample throughput and reproducibility. researchgate.net
Studies have shown that phthalate metabolites can be present in urine in both free and conjugated forms (e.g., glucuronidated). nih.govscirp.orgscirp.org Enzymatic hydrolysis is often performed prior to analysis to convert the conjugated forms to their free forms, allowing for the measurement of total metabolite concentration. scirp.orgscirp.org
In a nested case-control study involving 243 children in Tianjin, China, Monoisobutyl phthalate (MiBP), a different compound, was found to be one of the main phthalate metabolites detected in urine, with a median concentration of 31.6 μg/L. mdpi.com While this data does not directly pertain to this compound, it highlights the utility of urinary analysis in quantifying exposure to phthalate isomers.
Detection in Amniotic Fluid and Breast Milk
The presence of this compound and other phthalate metabolites in amniotic fluid and breast milk is a significant concern as it indicates direct fetal and infant exposure.
Amniotic Fluid: Phthalates and their metabolites can cross the placental barrier, leading to their presence in the amniotic fluid. mdpi.com This serves as a direct indicator of fetal exposure. nih.gov Studies have confirmed the detection of various phthalate metabolites in human amniotic fluid. mdpi.comnih.gov One study analyzing amniotic fluid from 100 pregnant women found that the detection frequency of monoisobutyl phthalate (miBP), a structural isomer of MiPP, was below 5%, with a median concentration of 10.0 μg/L and a maximum concentration of 102.9 μg/L. nih.gov It is important to note that the concentrations of phthalate monoesters in amniotic fluid are generally lower than those found in maternal urine. scirp.orgscirp.org Research suggests that primarily the free, unconjugated forms of phthalate metabolites can cross the placenta. scirp.orgscirp.org
Breast Milk: Breast milk is another significant pathway for infant exposure to phthalates. mdpi.comresearchgate.net Phthalates can be transferred from the mother to the infant during lactation. researchgate.net A study analyzing 78 breast milk samples in Germany found a median concentration of 11.8 μg/l for mono-isobutyl phthalate (MiBP). nih.gov Another study comparing phthalate monoester levels in breast milk from Denmark and Finland found that mono-isononyl phthalate (miNP) had the highest concentration of all measured phthalate monoesters. nih.gov The concentrations of phthalate metabolites in breast milk are typically much lower than in urine but are comparable to levels found in amniotic fluid. mdpi.com
| Compound | Matrix | Median Concentration | Detection Frequency | Reference |
|---|---|---|---|---|
| Monoisobutyl phthalate (MiBP) | Amniotic Fluid | 10.0 μg/L | <5% | nih.gov |
| Monoisobutyl phthalate (MiBP) | Breast Milk | 11.8 μg/L | Not Reported | nih.gov |
Temporal Trends and Demographic Variations in Exposure Levels
The exposure of the general population to various phthalates has changed over time, with some showing decreasing trends while others are increasing. nih.govnih.govgwu.edu These trends can be influenced by regulatory actions, changes in consumer product formulations, and public awareness campaigns. nih.govnih.gov Demographic factors such as age, sex, and socioeconomic status can also influence exposure levels. researchgate.netresearchgate.net
A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) between 2001 and 2010 found that while concentrations of some phthalate metabolites decreased, the least square geometric mean (LSGM) concentrations of monoisobutyl phthalate (a related isomer) increased by 206% during this period. nih.govnih.govgwu.edu This suggests a potential shift in the use of certain phthalates in consumer products.
In California, a study of pregnant women from 2007 to 2013 also observed an increase in urinary concentrations of the sum of Di-isobutyl phthalate (DiBP) metabolites, with a percent change per year of 3.8%. escholarship.org
Demographic variations in phthalate exposure have also been documented. Studies have shown that children often have higher exposure levels to certain phthalates compared to adults. nih.govgwu.eduresearchgate.net For instance, LSGM concentrations of some DEHP metabolites were found to be higher in children than in adults, although this gap narrowed over time. nih.govgwu.edu Furthermore, some research indicates that historically disadvantaged groups may have higher levels of phthalate exposure. researchgate.net A longitudinal study of pregnant women in Wuhan, China, observed a U-shaped trend in the levels of phthalate metabolites across the three trimesters, suggesting that exposure patterns and metabolic susceptibility can vary during pregnancy. nih.gov
| Compound/Metabolite Group | Study Population | Time Period | Percent Change | Reference |
|---|---|---|---|---|
| Monoisobutyl phthalate | U.S. General Population (NHANES) | 2001-2010 | +206% | nih.govnih.govgwu.edu |
| Sum of DiBP metabolites | California Pregnant Women | 2007-2013 | +3.8% per year | escholarship.org |
Metabolic Fate and Biotransformation of Monoisopropyl Phthalate
In Vivo Metabolism and Excretion Pathways
Once formed, monoisopropyl phthalate (B1215562) undergoes further metabolic processing to increase its water solubility and facilitate its removal from the body, primarily through urine. This process involves enzymatic reactions that modify its chemical structure.
The initial step in the metabolism of the parent compound, diisopropyl phthalate (DiPP), is the hydrolysis of one of its ester bonds. This reaction is catalyzed by non-specific enzymes such as carboxylesterases and lipases found in various tissues, including the intestines and liver. biorxiv.orgresearchgate.net This enzymatic action cleaves one of the isopropyl alcohol groups, resulting in the formation of monoisopropyl phthalate. nih.govdaneshyari.com This conversion from the diester to the monoester is a rapid and critical activation step, as the monoester form is often considered the more biologically active species. biorxiv.orgmdpi.com
Following its formation, this compound is subjected to Phase I and Phase II biotransformation reactions, which are common pathways for metabolizing foreign compounds (xenobiotics). nih.govmdpi.comderangedphysiology.com
Phase I Reactions: These reactions introduce or expose functional groups on the MiPP molecule, typically involving oxidation or hydrolysis. derangedphysiology.comfiveable.me For phthalate monoesters with alkyl side chains, Phase I metabolism often involves oxidation of the alkyl group. nih.gov While specific oxidative metabolites of MiPP are not extensively documented, it is plausible that the isopropyl group undergoes hydroxylation, similar to the metabolic pathways of other phthalate monoesters.
Phase II Reactions: The primary goal of Phase II metabolism is to increase the water solubility of the compound to aid its excretion. mdpi.comfiveable.me This is achieved through conjugation, where an endogenous molecule is attached to the metabolite. nih.gov The most common Phase II reaction for phthalate monoesters is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid molecule to the monoester. nih.govmdpi.com Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway. nih.gov These conjugation reactions result in highly water-soluble conjugates that can be efficiently eliminated via the kidneys. nih.gov
| Phase | Reaction Type | Key Enzymes | Outcome |
| I | Hydrolysis (of DiPP) | Carboxylesterases, Lipases | Formation of this compound |
| I | Oxidation/Hydroxylation | Cytochrome P450 enzymes | Potential formation of oxidized MiPP metabolites |
| II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Formation of MiPP-glucuronide conjugate |
| II | Sulfation | Sulfotransferases (SULTs) | Formation of MiPP-sulfate conjugate |
Phthalates, particularly those with shorter alkyl chains, are generally characterized by rapid metabolism and excretion. nih.gov The half-life of a compound refers to the time it takes for its concentration in the body to be reduced by half. Studies on analogous short-chain phthalate monoesters provide insight into the likely elimination kinetics of MiPP. For instance, mono-n-butyl phthalate (MnBP) has been shown to have a mean elimination half-life of approximately 1.9 hours, while mono-2-ethylhexyl phthalate (MEHP), a longer-chain metabolite, has a half-life of about 3.5 hours. nih.gov Other short-chain metabolites like monoethyl phthalate (MEP) also exhibit half-lives of just a few hours. nih.gov Given these findings, this compound is expected to have a similarly short biological half-life, leading to its rapid clearance from the body, typically within 24 to 48 hours after exposure ceases. nih.gov
| Phthalate Monoester | Parent Diester | Typical Elimination Half-Life |
| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DBP) | ~1.9 hours nih.gov |
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | A few hours nih.gov |
| Mono-2-ethylhexyl phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | ~3.5 - 6.3 hours nih.govslu.se |
| This compound (MiPP) | Diisopropyl phthalate (DiPP) | Predicted to be a few hours |
Microbial Degradation Pathways in Environmental Compartments
In the environment, the breakdown of this compound is primarily driven by microbial activity. d-nb.infonih.gov Bacteria and fungi possess the necessary enzymes to use phthalates as a source of carbon and energy, leading to their degradation in soil, water, and sediment. nih.govresearchgate.net
The microbial degradation of phthalates, including the phthalic acid backbone of MiPP, proceeds through different pathways depending on the presence or absence of oxygen. d-nb.infonih.govmdpi.com
Aerobic Degradation: In the presence of oxygen, microorganisms initiate the breakdown of the phthalate aromatic ring using dioxygenase enzymes. nih.govresearchgate.net This process involves the introduction of hydroxyl groups onto the ring, leading to the formation of a key intermediate, protocatechuate. researchgate.netresearchgate.netresearchgate.net Protocatechuate is then further metabolized through ring cleavage pathways, ultimately breaking down the compound into simpler molecules that can enter central metabolic cycles. researchgate.net
Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, the degradation strategy is fundamentally different. nih.gov Bacteria first activate the phthalate molecule by attaching it to coenzyme A (CoA), forming phthaloyl-CoA. researchgate.netnih.gov This intermediate is then decarboxylated (a carboxyl group is removed) to form another central intermediate, benzoyl-CoA, which can be further degraded by various anaerobic metabolic pathways. nih.govresearchgate.net The rate-limiting step in the anaerobic mineralization of phthalate diesters is often the fermentation of the phthalate isomer itself. nih.gov
A wide diversity of microorganisms capable of degrading phthalates has been identified. nih.gov The initial step in the environmental degradation of diisopropyl phthalate to this compound and subsequently to phthalic acid is facilitated by microbial esterases. d-nb.info
Bacterial Degradation: Numerous bacterial genera have been shown to degrade phthalates. nih.gov Common examples include species from the genera Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, Gordonia, and Comamonas. d-nb.infonih.gov These bacteria produce a range of enzymes, including esterases, dioxygenases, and dehydrogenases, that work sequentially to break down phthalate compounds. researchgate.net Some bacteria work in consortia, where one species may hydrolyze the diester to a monoester, and another species degrades the resulting phthalic acid. d-nb.info
Fungal Degradation: Fungi also play a significant role in the biodegradation of phthalates. researchgate.netnih.gov Genera such as Aspergillus, Trichoderma, Fusarium, and Pleurotus have been documented to effectively degrade various phthalates. nih.govmdpi.com Fungi can be particularly effective due to their ability to produce potent extracellular enzymes and for their hyphae to penetrate solid matrices like soil, increasing their contact with the contaminant. mdpi.com
| Kingdom | Representative Genera | Role in Phthalate Degradation |
| Bacteria | Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, Gordonia nih.gov | Production of esterases, dioxygenases, and other enzymes for aerobic and anaerobic degradation. |
| Fungi | Aspergillus, Trichoderma, Fusarium, Pleurotus nih.govmdpi.com | Secretion of extracellular enzymes to break down phthalates in soil and other environments. |
Structural Selectivity in Biodegradation Rates
The biodegradation of phthalate monoesters like this compound is significantly influenced by their chemical structure, particularly the nature of the alkyl ester chain. While specific kinetic data for this compound is not extensively documented in scientific literature, general principles of phthalate biodegradation allow for well-founded inferences regarding its environmental persistence.
Generally, phthalates with shorter, linear alkyl chains are more readily biodegraded than those with longer or more complex branched chains. researchgate.net This is attributed to factors such as increased water solubility and reduced steric hindrance, which facilitates enzymatic action. researchgate.net For instance, studies on a range of phthalate esters have demonstrated that compounds like dimethyl phthalate (DMP) and diethyl phthalate (DEP) are completely degraded in a matter of days under optimal conditions. nih.gov
The isopropyl group in this compound, being a small, branched alkyl chain, presents an interesting case. While it is a short chain, the branching may introduce some steric hindrance compared to a linear propyl group, potentially affecting the rate of enzymatic hydrolysis. However, it is expected to be more biodegradable than long-chain phthalates. nih.gov The initial step in the biodegradation of this compound involves the hydrolysis of the remaining ester bond to yield phthalic acid and isopropyl alcohol. Phthalic acid is a common intermediate in the degradation of all phthalate esters and is subsequently mineralized by microorganisms through various metabolic pathways. nih.gov
The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, and the presence of microbial populations adapted to degrading phthalates. nih.govtandfonline.com In general, neutral to slightly alkaline pH and temperatures between 30-35°C are optimal for the microbial degradation of short-chain phthalates. tandfonline.com
To illustrate the influence of structure on biodegradation, the following table presents comparative data for short-chain phthalate diesters, which would be hydrolyzed to their respective monoesters, including a compound structurally similar to this compound.
| Phthalate Ester | Alkyl Group Structure | Typical Degradation Timeframe | Influencing Factors |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | Methyl (CH3) | High (e.g., >90% in 96 hours) | Short, linear chain allows for rapid enzymatic action. |
| Diethyl Phthalate (DEP) | Ethyl (C2H5) | High (e.g., >90% in 96 hours) | Short, linear chain is readily accessible to microbial enzymes. |
| Di-n-butyl Phthalate (DBP) | n-Butyl (C4H9) | Moderate to High | Longer linear chain can slightly decrease degradation rate compared to DMP and DEP. |
| Diisopropyl Phthalate (DIPP) | Isopropyl (CH(CH3)2) | Expected to be Moderate | Branching of the isopropyl group may introduce steric hindrance, potentially slowing degradation compared to linear analogues. |
This table presents generalized degradation rates for parent diester phthalates based on published research on short-chain phthalates to infer the relative biodegradability of this compound. researchgate.netnih.gov
Photodegradation Mechanisms and Environmental Fate
The environmental fate of this compound is also influenced by abiotic processes, particularly photodegradation. This process involves the breakdown of the molecule by light, primarily ultraviolet (UV) radiation from the sun. The photodegradation of phthalates can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.
The mechanisms of phthalate photodegradation typically involve two main pathways: attack on the alkyl ester chain or alteration of the aromatic ring. nih.gov In the case of this compound, UV radiation can lead to the cleavage of the ester bond, yielding phthalic acid and isopropyl radicals. Alternatively, the aromatic ring can be hydroxylated, leading to the formation of various hydroxylated intermediates. nih.gov
The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂), which is naturally present in some soils and waters. nih.govfrontiersin.org These catalysts, when activated by UV light, generate highly reactive oxygen species that can rapidly degrade organic pollutants like phthalates. nih.gov Studies on short-chain phthalates like DMP and DEP have shown that photocatalysis can lead to their near-complete removal from water within a few hours. nih.govfrontiersin.org
The byproducts of photodegradation are varied and depend on the specific conditions. For short-chain phthalates, intermediates can include the corresponding monoester (if starting from a diester), phthalic acid, and various hydroxylated and ring-opened products. nih.gov It is plausible that the photodegradation of this compound would generate similar intermediates.
The following table outlines the expected photodegradation byproducts of this compound based on studies of structurally similar short-chain phthalates.
| Photodegradation Pathway | Potential Byproducts of this compound | Mechanism |
|---|---|---|
| Ester Cleavage | Phthalic Acid, Isopropyl radical | Direct or indirect photolysis leading to the breaking of the ester bond. |
| Aromatic Ring Hydroxylation | Hydroxylated this compound | Attack by hydroxyl radicals, often generated through photocatalysis, on the benzene (B151609) ring. |
| Oxidative Ring Opening | Various aliphatic acids and smaller molecules | Further oxidation of the aromatic ring, leading to its cleavage and the formation of simpler organic compounds. |
This table presents potential photodegradation byproducts of this compound inferred from documented pathways of other short-chain phthalates. nih.gov
Toxicological Research on Monoisopropyl Phthalate and Phthalate Monoesters
Endocrine Disrupting Mechanisms and Reproductive System Impacts
Monoisopropyl phthalate (B1215562) (MIP), the monoester metabolite of diisopropyl phthalate (DIPP), is classified as an endocrine-disrupting chemical (EDC). EDCs are substances that can interfere with the body's hormonal systems, leading to adverse effects on development, reproduction, neurological function, and immunity. Phthalates, as a class of compounds, are known to exert their influence by mimicking or blocking natural hormones, altering hormone synthesis and metabolism, and modifying the number of hormone receptors in cells. researchgate.netnih.gov
Interference with Hormonal Synthesis and Signaling
Phthalate monoesters can disrupt the intricate signaling pathways that govern the reproductive system. A primary mechanism of action is the interference with hormone receptors and the synthesis of crucial reproductive hormones. Phthalates can act as anti-androgens, disrupting the balance between estrogens and testosterone (B1683101), which is critical for the development and function of reproductive organs. nih.govmdpi.com
Research into the specific actions of different phthalate monoesters on testicular cells has revealed varying effects. For instance, studies on rat Sertoli cells, which are essential for sperm development, have shown that certain monoesters like mono(2-ethylhexyl) phthalate (MEHP) and monobutyl phthalate inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation. nih.gov This inhibition disrupts a key signaling pathway for Sertoli cell function. However, this effect was not observed for monomethyl or monopropyl phthalates, suggesting that the length and structure of the alcohol side chain are critical determinants of toxicity. nih.gov
Furthermore, phthalates are known to target testicular Leydig cells, the primary producers of testosterone. nih.gov Exposure to certain phthalates can lead to a reduction in testosterone production. researchgate.net This disruption of steroidogenesis is a key factor in the reproductive toxicity associated with these compounds. The mechanisms can involve altering the expression of genes related to steroid production and interfering with the function of steroidogenic enzymes. nih.gov
Effects on Spermatogenesis and Reproductive Organ Development
The disruption of hormonal signaling by phthalates has significant consequences for male reproductive health, impacting both the production of sperm (spermatogenesis) and the physical development of reproductive organs. The primary cellular targets within the testes are the Sertoli and Leydig cells. mdpi.com Interference with the function of these cells can lead to a cascade of adverse outcomes.
Prenatal exposure to certain phthalates is linked to a condition known as testicular dysgenesis syndrome (TDS) in animal models, which is characterized by a collection of male reproductive disorders. mdpi.com These include impaired spermatogenesis, reduced testis weight, and malformations of the external genitalia such as hypospadias (an abnormal opening of the urethra) and cryptorchidism (undescended testes). mdpi.comnih.gov A key indicator of these developmental disruptions is a reduced anogenital distance (AGD), which is a sensitive marker of androgen action during fetal development. nih.gov
Observational studies in humans have explored the link between phthalate exposure and semen quality, with some mixed results. For Monoisopropyl phthalate (MiBP), one study involving fertile US men found a positive association between urinary MiBP concentrations and sperm motility in unadjusted models; however, this association was not statistically significant in adjusted analyses. nih.govresearchgate.net Other phthalate metabolites, such as monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP), have been associated with reduced sperm concentration in some studies. nih.govresearchgate.net These findings suggest that while high levels of exposure to certain phthalates may pose a risk to sperm quality, the impact of environmental levels of MiBP on fertile men may be small. nih.govresearchgate.net
Table 1: Summary of Studies on Phthalate Monoesters and Male Reproductive Health
| Phthalate Metabolite | Study Type | Finding | Reference |
| This compound (MiBP) | Cross-sectional | Unadjusted positive association with sperm motility, but not significant in adjusted models. | nih.govresearchgate.net |
| Monobutyl phthalate (MBP) | Cross-sectional | Dose-response relationship with decreased sperm motility and concentration. | nih.gov |
| Monobenzyl phthalate (MBzP) | Cross-sectional | Dose-response relationship with decreased sperm concentration. | nih.gov |
| Various Phthalates | Animal Studies | Prenatal exposure linked to reduced anogenital distance, undescended testicles, and testicular abnormalities. | nih.gov |
Placental Dysfunction and Epigenetic Modifications
The placenta is a critical organ for fetal development, and its proper function can be disrupted by environmental chemical exposures. Phthalates are capable of crossing the placental barrier, leading to direct exposure of the fetus. nih.gov Research suggests that phthalate exposure during pregnancy can lead to placental dysfunction through various mechanisms, including the alteration of epigenetic marks. d-nb.infonih.gov
Epigenetic modifications, such as DNA methylation, are chemical changes that can regulate gene expression without altering the underlying DNA sequence. nih.gov Studies have shown that maternal exposure to phthalates during pregnancy is associated with changes in DNA methylation patterns in the placenta. nih.govnih.gov These alterations can affect the expression of genes that are crucial for placental and fetal development. d-nb.infouw.edu
For example, exposure to certain phthalates has been linked to changes in the methylation of genes involved in growth and hormonal signaling pathways, such as the epidermal growth factor receptor (EGFR). d-nb.info Altered expression of such genes can impact placental cell proliferation, differentiation, and invasion, which are all essential for a healthy pregnancy. d-nb.info Furthermore, some studies have noted that these epigenetic changes can be sex-specific, suggesting that male and female fetuses may be affected differently by phthalate exposure. elsevierpure.com The disruption of these fundamental placental processes by phthalates may contribute to adverse pregnancy outcomes. nih.gov
Metabolic Dysregulation and Associated Health Outcomes
Emerging evidence from toxicological and epidemiological research indicates that this compound and other phthalate monoesters can act as metabolism-disrupting chemicals. These compounds have been linked to an increased risk of metabolic disorders, including diabetes, and can cause alterations in the function of key metabolic organs such as the liver and kidneys.
Liver and Kidney Function Alterations
The liver is a primary site for the detoxification of foreign chemicals, including phthalates, making it susceptible to injury from high or chronic exposure. nih.gov Studies have shown a correlation between urinary phthalate metabolite concentrations and elevated levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT), which are indicators of liver dysfunction. nih.govmdpi.com
A prospective cohort study specifically linked childhood exposure to this compound (MiBP) with altered liver function in adolescence. The study found that higher urinary concentrations of MiBP in children aged 3-5 were associated with increased levels of γ-GTP in their adolescence. nih.gov This suggests that early-life exposure to MiBP may have long-term consequences for liver health.
The kidneys are responsible for filtering waste products from the blood and excreting them in the urine, which is a major route of elimination for phthalate metabolites. This excretory function can expose the kidneys to high concentrations of these chemicals. While research specifically on the effects of this compound on kidney function is limited, studies on general phthalate exposure suggest a potential for adverse effects. Exposure to certain phthalates has been associated with markers of impaired kidney function in some adult populations. However, the relationship is complex, and other studies, particularly in children with chronic kidney disease, have not found a consistent association between phthalate exposure and the progression of kidney disease, though they did note links to markers of tubular injury and oxidative stress. researchgate.net
Oxidative Stress and Genotoxicity Mechanisms
Phthalate monoesters are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This imbalance can lead to cellular damage, including damage to DNA, proteins, and lipids, and is considered a key mechanism in the toxicity of many environmental chemicals. bohrium.comnih.gov
Reactive Oxygen Species Generation
The generation of ROS is a central mechanism by which phthalate monoesters are thought to exert their toxic effects. nih.gov Phthalates can stimulate the production of free radicals, which are highly reactive molecules that can cause cellular damage. bohrium.com This increased production of oxidants is hypothesized to be a primary driver of the DNA damage observed with phthalate exposure. bohrium.comnih.gov
Several pathways for ROS generation have been identified in relation to phthalate exposure. One proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which can lead to an increase in the activity of enzymes that produce ROS. novapublishers.com Additionally, some studies suggest that the metabolism of phthalates itself can lead to the formation of redox-cycling intermediates that generate ROS. nih.gov For instance, the formation of catechol carboxylic acids during metabolism can create a cycle that continuously produces reactive oxygen species. nih.gov Research has shown that exposure to various phthalates can lead to an increase in intracellular ROS levels. researchgate.netnih.gov
Table 1: General Effects of Phthalate Monoesters on Reactive Oxygen Species (ROS) Generation
| Phthalate Monoester Class | General Effect on ROS | Putative Mechanism |
| Short-chain (e.g., MEP, MBP) | Increased ROS production | Metabolic activation, inflammation |
| Long-chain (e.g., MEHP) | Increased ROS production | Peroxisome proliferation, mitochondrial dysfunction |
Note: This table represents general findings for the class of phthalate monoesters. Specific data for this compound is not available.
DNA Damage and Antioxidant Enzyme Modulation
The excessive generation of ROS induced by phthalate monoesters can lead to genotoxicity, or damage to the genetic material within a cell. bohrium.comnih.gov This can manifest as single and double-strand breaks in DNA, as well as oxidative damage to DNA bases. nih.govresearchgate.net The comet assay is a common method used to measure this type of DNA damage and has been employed in studies of phthalate genotoxicity. bohrium.comnih.gov Studies on various phthalate monoesters have demonstrated their potential to cause DNA damage in different cell types. researchgate.netnih.govcdc.gov
In response to oxidative stress, cells have a sophisticated antioxidant defense system, which includes a variety of antioxidant enzymes. However, prolonged exposure to phthalates can overwhelm or disrupt this system. novapublishers.com Phthalates have been shown to interfere with the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). novapublishers.commdpi.commdpi.com The modulation of these enzymes can lead to a reduced capacity of the cell to neutralize ROS, further exacerbating oxidative stress and cellular damage. mdpi.com Research has shown that exposure to certain phthalates can lead to a decrease in the activity of these protective enzymes. mdpi.com
Table 2: General Effects of Phthalate Monoesters on DNA and Antioxidant Enzymes
| Phthalate Monoester Class | Effect on DNA | Effect on Antioxidant Enzymes |
| Short-chain (e.g., MEP, MBP) | Can induce DNA strand breaks | May alter the activity of SOD, CAT, and GPx |
| Long-chain (e.g., MEHP) | Associated with oxidative DNA damage | Can suppress the activity of antioxidant enzymes |
Note: This table represents general findings for the class of phthalate monoesters. Specific data for this compound is not available.
Immunotoxicity and Allergic Responses
Emerging evidence suggests that phthalate monoesters can also impact the immune system, leading to immunotoxicity and potentially contributing to the development of allergic diseases. nih.govnih.gov The mechanisms by which phthalates exert these effects are complex and may involve the modulation of immune cell function and cytokine production. nih.gov
Studies have shown that certain phthalate monoesters can influence the secretion of cytokines from immune cells, such as monocytes, macrophages, and T cells. nih.govresearchgate.net This can lead to a shift in the immune response, potentially promoting inflammatory or allergic reactions. For example, some phthalate metabolites have been associated with altered T-helper cell (Th1/Th2) balance, which is crucial in the development of allergic diseases. researchgate.net
Epidemiological studies have explored the association between phthalate exposure and allergic outcomes, such as asthma and allergic sensitization. nih.govnih.gov Some studies have found positive associations between exposure to certain high-molecular-weight phthalate metabolites and allergic symptoms in adults. nih.gov However, the relationship between phthalate exposure and allergic diseases is still an area of active research, and the findings are not always consistent across different studies and populations. nih.gov
Ecological and Human Health Risk Assessment of Monoisopropyl Phthalate
Methodologies for Ecological Risk Assessment
Ecological risk assessment for chemical compounds like monoisopropyl phthalate (B1215562) involves evaluating the potential adverse effects on ecosystems. The primary goal is to characterize the nature and magnitude of risks to aquatic life and the broader environment.
The Risk Quotient (RQ) method is a widely used screening-level tool to assess the potential ecological risk of a chemical substance. nih.gov It compares the estimated environmental concentration (EEC) of a substance to its predicted no-effect concentration (PNEC), which is the concentration below which adverse effects are not expected to occur. researchgate.net
The calculation is as follows: RQ = EEC / PNEC
A risk is generally considered to exist if the RQ value is greater than 1. frontiersin.org The PNEC is typically derived from ecotoxicological data, such as the median lethal concentration (LC50), the median effective concentration (EC50), or the no-observed-effect concentration (NOEC) from studies on sensitive aquatic organisms like fish, crustaceans, and algae. nih.govresearchgate.net An assessment factor is often applied to this toxicity data to account for uncertainties.
| Parameter | Description | Illustrative Value |
| EEC | Estimated Environmental Concentration of MiPP in a specific water body (e.g., µg/L). | Data not available |
| NOEC | No-Observed-Effect Concentration for the most sensitive aquatic species (e.g., µg/L). | Data not available |
| AF | Assessment Factor to account for uncertainty. | 10, 100, or 1000 |
| PNEC | Predicted No-Effect Concentration (NOEC / AF) (µg/L). | Data not available |
| RQ | Risk Quotient (EEC / PNEC). | Data not available |
This table is for illustrative purposes only, as specific data for Monoisopropyl Phthalate is not available.
Bioconcentration is the process where a chemical concentration in an aquatic organism exceeds the concentration in the surrounding water as a result of exposure. The bioconcentration factor (BCF) is a measure of this potential. wikipedia.org Bioaccumulation includes all routes of exposure, including diet. The bioaccumulation factor (BAF) is the ratio of the chemical concentration in an organism to that in the environment, considering all exposure paths. researchgate.net
These factors are crucial for assessing the potential for a substance to build up in aquatic food webs. sfu.ca For phthalates, bioaccumulation potential is related to their molecular weight and octanol-water partition coefficient (Kow). canada.ca Generally, phthalates are not considered to be bioaccumulative because they are readily metabolized. nih.gov However, specific BCF and BAF values for this compound have not been established in the reviewed literature. Under regulatory frameworks like the Toxic Substances Control Act (TSCA), a substance is considered bioaccumulative if it has a BCF between 1,000 and 5,000, and very bioaccumulative if the BCF is greater than 5,000. wikipedia.org
Human Health Risk Assessment Approaches
Human health risk assessment evaluates the potential health effects on humans from exposure to a chemical. This involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Humans are typically exposed to a mixture of different phthalates simultaneously from various sources. chemtrust.org Because many phthalates can cause similar adverse health effects, particularly anti-androgenic effects, assessing the risk of each chemical individually may underestimate the total risk. nih.gov Therefore, a cumulative risk assessment (CRA) is often employed. epa.govresearchgate.net
The CRA approach assumes that the effects of different phthalates are additive. nih.gov Methodologies like the Hazard Index (HI) or the use of Toxicity Equivalency Factors (TEFs) are used to sum the risks from multiple phthalates. This approach is based on the principle of dose addition for chemicals that share a common mechanism of toxicity. regulations.gov While this compound is a metabolite of diisopropyl phthalate, its specific inclusion and relative potency within cumulative risk assessments for phthalate mixtures have not been detailed in the available research.
Non-Carcinogenic Risk: For non-carcinogenic effects, risk assessment relies on the determination of a safe level of exposure, such as the Tolerable Daily Intake (TDI) or Reference Dose (RfD). These values are derived from toxicological studies in animals, identifying the No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL). The risk is then characterized by comparing the estimated human daily intake to the RfD or TDI. The Hazard Index (HI) is calculated as the ratio of exposure to the guidance value; a value below 1 suggests that adverse health effects are unlikely. nih.govresearchgate.net Specific NOAEL, LOAEL, RfD, or TDI values for this compound are not available.
Carcinogenic Risk: The assessment of carcinogenic risk involves determining whether a chemical can cause cancer. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) classify chemicals based on the weight of evidence for carcinogenicity, using descriptors such as "Carcinogenic to Humans," "Likely to be Carcinogenic to Humans," or "Not Likely to be Carcinogenic to Humans". orst.edu For compounds classified as carcinogenic, a cancer slope factor (CSF) or q1* value is calculated to estimate the excess cancer risk associated with a lifetime of exposure. orst.edu There is no available carcinogenicity classification for this compound from major regulatory agencies.
The following table outlines the general framework for risk estimation.
| Risk Type | Key Metric | Derivation | Risk Characterization | MiPP Specific Data |
| Non-Carcinogenic | Reference Dose (RfD) or Tolerable Daily Intake (TDI) | Based on NOAEL/LOAEL from animal studies, with uncertainty factors applied. | Hazard Index (HI) = Estimated Daily Intake / RfD | Not Available |
| Carcinogenic | Cancer Slope Factor (CSF) | Derived from dose-response data in animal cancer bioassays. | Excess Lifetime Cancer Risk = Estimated Daily Intake x CSF | Not Available |
This table illustrates the general methodology; specific data for this compound is not available.
Identification of Vulnerable Populations and Critical Exposure Periods
Identifying populations that are more susceptible to the effects of a chemical is a critical component of a comprehensive health risk assessment. For phthalates in general, several populations and life stages are considered particularly vulnerable.
Vulnerable Populations: Due to their physiological and metabolic differences, as well as specific behaviors, certain groups are at higher risk. For phthalates, these include:
Pregnant Women and the Fetus: The developing fetus is highly sensitive to hormonal disruptions. Phthalates can cross the placenta, leading to prenatal exposure during critical developmental windows. nih.govnih.gov
Infants and Children: Infants and young children have higher exposure rates relative to their body weight due to factors like hand-to-mouth behavior and diet. bcit.canih.gov Their metabolic pathways are also still developing, which can affect how they process and eliminate chemicals. nih.govnih.gov
Critical Exposure Periods: The timing of exposure can be as important as the dose. For developmental and reproductive toxicants like many phthalates, key critical exposure periods include:
Gestation: Particularly the first trimester, when major organ systems and the reproductive tract are developing. nih.gov
Early Infancy and Childhood: This period involves significant neurological, reproductive, and metabolic development, which can be susceptible to disruption by endocrine-active chemicals. nih.govcdc.gov
While these vulnerabilities are well-established for several common phthalates, research specifically linking this compound exposure to adverse outcomes in these specific populations and during these critical windows is lacking.
Regulatory Frameworks and Policy Implications for Phthalate Control
International and National Regulatory Landscape for Phthalates
Regulatory approaches to phthalate (B1215562) control vary significantly across jurisdictions, reflecting different legislative frameworks and risk assessment philosophies. Key international and national bodies have established regulations to limit exposure to certain phthalates in consumer products, medical devices, and food contact materials.
US Environmental Protection Agency (EPA) Actions and TSCA Regulations
In the United States, the Environmental Protection Agency (EPA) is the primary federal body responsible for regulating chemicals under the Toxic Substances Control Act (TSCA). chemtrust.orgresearchgate.net The EPA has expressed concern about phthalates due to their toxicity and widespread human and environmental exposure. chemtrust.org
Under the amended TSCA, the EPA is systematically evaluating the risks of existing chemicals. Several phthalates have been prioritized for risk evaluation to determine if they present an "unreasonable risk of injury to health or the environment". nih.gov This process involves a thorough review of the scientific literature on a chemical's hazards and exposures under its various conditions of use. nih.gov
As of mid-2025, the EPA has been actively releasing draft risk evaluations for several high-priority phthalates, including:
Dibutyl phthalate (DBP) foodpackagingforum.org
Di(2-ethylhexyl) phthalate (DEHP) chemtrust.orgfoodpackagingforum.org
Butyl benzyl (B1604629) phthalate (BBP) nih.gov
Diisobutyl phthalate (DIBP) nih.gov
Dicyclohexyl phthalate (DCHP) foodpackagingforum.org
These draft evaluations have preliminarily identified unreasonable risks to human health, particularly for workers, and to the environment under certain conditions of use. chemtrust.orgfoodpackagingforum.org The EPA is also conducting a cumulative risk assessment for a group of phthalates to account for the combined effects of exposure to multiple similar chemicals. food.gov.uk
If a chemical is found to pose an unreasonable risk, the EPA is required to implement risk management rules to mitigate those risks. chemtrust.org These rules can range from labeling requirements and use restrictions to a complete ban on the chemical.
| Phthalate | Status | Preliminary Findings of Unreasonable Risk |
|---|---|---|
| Dibutyl phthalate (DBP) | Draft Risk Evaluation Released | Yes, for certain conditions of use affecting workers and the environment. foodpackagingforum.org |
| Di(2-ethylhexyl) phthalate (DEHP) | Draft Risk Evaluation Released | Yes, for certain conditions of use affecting workers and the environment. chemtrust.orgfoodpackagingforum.org |
| Butyl benzyl phthalate (BBP) | Draft Risk Evaluation Released | Yes, for certain conditions of use affecting health and the environment. nih.gov |
| Diisobutyl phthalate (DIBP) | Draft Risk Evaluation Released | Yes, for certain conditions of use affecting health and the environment. nih.gov |
| Dicyclohexyl phthalate (DCHP) | Draft Risk Evaluation Released | Under peer review. foodpackagingforum.org |
Food Safety Agency Guidelines and Total Diet Studies
Food is considered a significant pathway for human exposure to phthalates. researchgate.net Phthalates can migrate into food from food contact materials such as packaging, processing equipment, and storage containers. epa.gov Food safety agencies around the world monitor the levels of these chemicals in the food supply and establish guidelines to protect consumers.
The European Food Safety Authority (EFSA) is responsible for assessing the risks to human health from chemicals in food in the EU. EFSA has established Tolerable Daily Intakes (TDIs) for several phthalates. In a recent updated risk assessment, EFSA established a group TDI of 50 micrograms per kilogram of body weight per day for four phthalates (DBP, BBP, DEHP, and DINP) based on their effects on the reproductive system. fsai.ie A separate TDI of 150 micrograms per kilogram of body weight per day was set for DIDP based on its effects on the liver. fsai.ie EFSA concluded that current dietary exposure to these five phthalates is not a concern for public health but noted uncertainties that warrant further investigation. fsai.ie
The UK Food Standards Agency (FSA) conducts Total Diet Studies (TDS) to monitor the levels of various chemicals in the UK diet. A notable UK TDS developed and validated a methodology for the determination of 17 phthalate diesters, 9 phthalate monoesters, and phthalic acid in foods. foodpackagingforum.org This study detected Monoisopropyl phthalate among the nine monoesters for which analytical methods were developed. foodpackagingforum.org The study found that di-(2-ethylhexyl) phthalate (DEHP) was the most prevalent phthalate diester, with the highest concentration measured in fish. epa.ie Low levels of mono-n-butyl phthalate and mono-(2-ethylhexyl) phthalate were also detected in several animal-based food groups. epa.ie The UK Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT) reviewed the findings and concluded that the levels of phthalates found did not indicate a risk to human health from dietary exposure alone. epa.ie
The Food Safety Authority of Ireland (FSAI) is an independent body that ensures food safety in Ireland. nih.gov A Total Diet Study conducted by the FSAI between 2012 and 2014 assessed the dietary exposure of the Irish population to various chemicals, including phthalates. dryvonneburkart.com The study concluded that, in general, the Irish population is not at risk from chemical contaminants in the diet at the levels found. dryvonneburkart.com A more recent Irish study on the potential health impact of phthalates found that while 11 phthalates were present in the Irish environment, the levels of human exposure, assessed through wastewater analysis, did not indicate an immediate risk to human health on a population-averaged basis. ssu.ac.ir However, the study did recommend further assessment of the impact of land spreading of biosolids containing phthalates on soil and agriculture. ssu.ac.ir
Risk Management Strategies and Control Measures
Effective risk management of phthalates requires a multi-faceted approach that goes beyond regulatory restrictions. These strategies aim to minimize human and environmental exposure through various control measures.
One of the primary risk management strategies is substance substitution . This involves replacing regulated phthalates with safer alternatives that have a more favorable toxicological profile. allsubjectjournal.com The search for and development of alternative plasticizers is an active area of research and industrial innovation.
Exposure reduction measures at the consumer level are also important. These include providing clear product labeling to inform consumers about the presence of phthalates and offering guidance on how to minimize exposure. nih.gov Practical steps consumers can take include avoiding the use of plastic containers for heating or storing fatty foods, choosing products with phthalate-free claims, and using glass or stainless steel food and beverage containers. nih.gov
In industrial settings, engineering controls and personal protective equipment (PPE) are crucial for minimizing occupational exposure to phthalates. nih.gov This can include improved ventilation systems, enclosed processing equipment, and the use of appropriate gloves and respiratory protection.
Environmental control measures focus on reducing the release of phthalates into the environment. This includes upgrading wastewater treatment processes to more effectively remove these compounds from effluent. nih.gov Proper disposal of phthalate-containing products is also essential to prevent their entry into landfills and subsequent leaching into the environment.
| Strategy | Description | Examples |
|---|---|---|
| Substance Substitution | Replacing hazardous phthalates with safer alternatives. | Use of non-phthalate plasticizers in PVC products. allsubjectjournal.com |
| Exposure Reduction (Consumer) | Informing consumers and providing guidance to minimize personal exposure. | Product labeling, avoiding plastic food containers for heating. nih.govnih.gov |
| Occupational Health and Safety | Implementing measures to protect workers from phthalate exposure. | Improved ventilation, use of personal protective equipment. nih.gov |
| Environmental Controls | Minimizing the release of phthalates into the environment. | Advanced wastewater treatment, proper disposal of waste. nih.gov |
Future Regulatory Trends and Emerging Contaminant Considerations
The regulatory landscape for phthalates is expected to continue to evolve as scientific understanding of their health effects grows. Several key trends are emerging that will likely shape future policies.
One significant trend is the move towards a cumulative risk assessment framework. food.gov.uk This approach considers the combined health effects of exposure to multiple chemicals with similar mechanisms of toxicity, which is particularly relevant for phthalates as humans are typically exposed to a mixture of these compounds.
Phthalates are increasingly being recognized as emerging contaminants . food.gov.ukeuropa.eu This term refers to substances that are not currently regulated but may be candidates for future regulation due to their potential adverse effects on human health and the environment. nih.gov The continuous release of phthalates from a vast array of consumer and industrial products contributes to their ubiquitous presence in the environment. europa.eu
There is also a growing focus on endocrine-disrupting chemicals (EDCs) as a class. Many phthalates are known or suspected EDCs. Future regulations are likely to adopt more harmonized, hazard-based criteria for the identification and regulation of EDCs across different legislative frameworks. The European Union is actively working on a comprehensive strategy for EDCs that will impact various sectors, including chemicals, pesticides, and consumer products.
Furthermore, there is a push for greater transparency in supply chains and more comprehensive data on the use and exposure of chemicals. This will enable more accurate risk assessments and more targeted risk management measures. The development of advanced analytical methods for detecting phthalates and their metabolites in various matrices, including food and human biological samples, will also play a crucial role in shaping future regulations.
The ongoing research into the health effects of phthalates, including metabolites like this compound, will continue to inform regulatory decisions. As more data become available, it is likely that we will see a further tightening of regulations and a greater emphasis on precautionary approaches to protect public health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
